molecular formula C14H15N5O5 B5620968 METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE

METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE

Cat. No.: B5620968
M. Wt: 333.30 g/mol
InChI Key: VXHFPFICPMYYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE is a complex organic compound that features a triazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized by reacting 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents . The next step involves the formation of the butanamido linkage, followed by the esterification of the benzoic acid derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative .

Scientific Research Applications

METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE involves its interaction with molecular targets. The nitro group and triazole ring can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-24-13(21)10-5-2-3-6-11(10)16-12(20)7-4-8-18-9-15-14(17-18)19(22)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFPFICPMYYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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